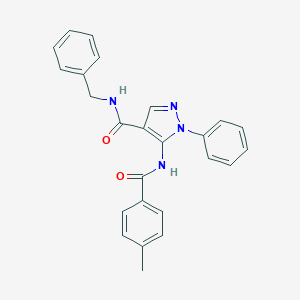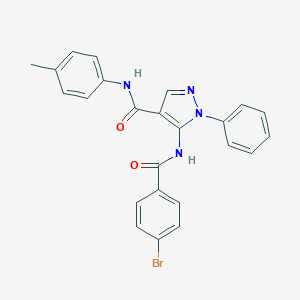![molecular formula C18H15N3O3 B505055 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B505055.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . This compound is characterized by the presence of a pyridine ring, a furan ring, and an amide linkage, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate acyl chloride or anhydride to form the amide bond. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be compared with other similar compounds, such as:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide: Similar structure but with a naphthalene ring instead of a furan ring.
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)[1,1’-biphenyl]-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H15N3O3 |
|---|---|
Molekulargewicht |
321.3g/mol |
IUPAC-Name |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-5-3-9-19-11-13)14-6-1-2-7-15(14)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
AIKPUWAFLPLSOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-{[(2-methylphenyl)carbonyl]amino}benzamide](/img/structure/B504976.png)
![N-allyl-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B504977.png)

![1,5,6-triphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504980.png)
![5,6-bis(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504983.png)
![5-(4-bromophenyl)-6-(2-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504984.png)
![6-(2-fluorophenyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504985.png)
![6-(2-FLUOROPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504988.png)
![6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504990.png)
![6-(4-chlorophenyl)-5-(2,4-dimethylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504991.png)
![5-[(3-fluorobenzoyl)amino]-N-(2-furylmethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504992.png)
![5-[(3-fluorobenzoyl)amino]-N,1-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B504993.png)
![5-[(3-fluorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504995.png)
